![molecular formula C22H23N5O3 B2563409 2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586999-90-8](/img/structure/B2563409.png)
2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It belongs to the class of quinoxalines, which are bicyclic nitrogen-containing heterocycles . Quinoxalines have a wide array of applications and exhibit a multitude of biological activities relevant in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C24H21N5O4 . The structure includes a pyrrolo[2,3-b]quinoxaline core, which is substituted at various positions. The 2-position is substituted with an amino group, the 1-position with a 2,4-dimethoxyphenyl group, and the 3-position with a carboxamide group . The nitrogen in the carboxamide group is further substituted with a propyl group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 443.5 g/mol . Other computed properties include XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 6 . The exact mass and monoisotopic mass are both 443.15935417 g/mol .Scientific Research Applications
Polymerization and Material Science
- Development of Thermosetting Resin Systems: A study on diphenylquinoxaline-containing hyperbranched aromatic polyamides highlighted their unique ability to initiate room-temperature radical polymerization of bismaleimide, indicating potential applications in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Anticancer Research
- Cytotoxic Activity Against Cancer Cells: Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities with quinoxaline compounds, demonstrated potent cytotoxicity against various cancer cell lines, suggesting the potential of similar quinoxaline derivatives in anticancer research (Deady et al., 2003).
Novel Synthetic Methods
- Synthesis of Novel Quinoline Derivatives: Research into novel synthetic methods for quinoline and quinoxaline derivatives, such as the utility of the Pfitzinger reaction, provides a foundation for the development of new compounds with potential applications in medicinal chemistry and material science (Gok et al., 2014).
Antimalarial Activity
- Exploration of Antimalarial Properties: Studies on substituted 5,8-dimethoxyquinoxalines for antimalarial activity, despite finding no significant efficacy, highlight the ongoing search for novel therapeutic agents in this area. Such research underscores the importance of quinoxaline derivatives in medicinal chemistry (Fisher et al., 1975).
Polymer Chemistry
- Synthesis of Polyamides Containing Quinoxaline Moiety: The synthesis and characterization of polyamides incorporating the quinoxaline moiety, demonstrating their solubility in polar aprotic solvents and excellent thermal stability, suggest their utility in creating advanced polymeric materials (Patil et al., 2011).
Heterocyclic Amines and Carcinogenic Risk
- Carcinogenic Risk Assessment of Heterocyclic Amines: Investigations into the cancer risk of heterocyclic amines in cooked foods emphasize the importance of understanding the mutagenic and carcinogenic potential of certain chemical structures, including quinoxaline derivatives (Layton et al., 1995).
Future Directions
Quinoxalines represent a promising class of compounds for the development of new drugs and other applications . Continued identification of novel candidates based on their potency and selectivity, as well as low cytotoxicity, make them valid new leads for synthesizing additional analogs with improved activity both in vitro and in vivo .
properties
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-11-24-22(28)18-19-21(26-15-8-6-5-7-14(15)25-19)27(20(18)23)16-10-9-13(29-2)12-17(16)30-3/h5-10,12H,4,11,23H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCAVQRJUBOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

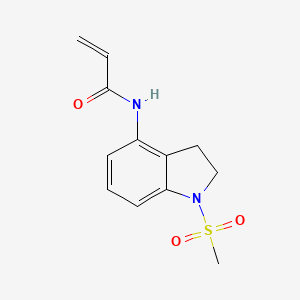

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

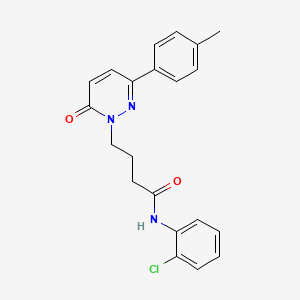

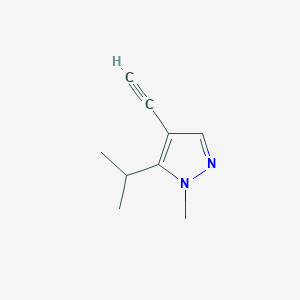
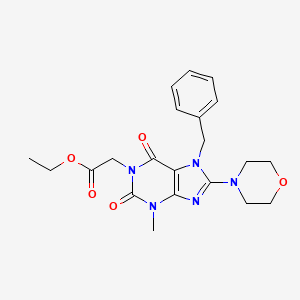
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
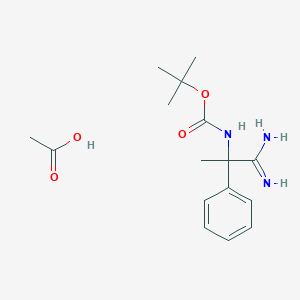
![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)